2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol
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Overview
Description
2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol is a heterocyclic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol It is a benzoxazole derivative, characterized by a fused benzene and oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with methyl ketones in the presence of an acid catalyst . The reaction conditions often include heating the mixture to promote cyclization and formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzoxazole derivatives .
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable chemical properties.
Uniqueness
2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can influence its reactivity and biological activity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-9-8-6(10)3-2-4-7(8)11-5/h6,10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBVNUSUAZZVBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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